molecular formula C13H21NO4 B13940870 7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one CAS No. 374795-33-2

7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one

Cat. No.: B13940870
CAS No.: 374795-33-2
M. Wt: 255.31 g/mol
InChI Key: HAVOFPWRYJMMRO-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester is a synthetic organic compound with the molecular formula C13H23NO3. It is characterized by a spirocyclic structure, which includes an oxazolidine ring fused to a piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of the Oxo Group: The oxo group is introduced through an oxidation reaction. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can be performed to replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structure.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester exerts its effects is largely dependent on its interaction with biological targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The oxo and ester groups can participate in hydrogen bonding and other interactions, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester
  • 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester

Uniqueness

Compared to similar compounds, 2-Oxa-7-azaspiro[45]decane-7-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester is unique due to its specific spirocyclic structure and the presence of both oxo and ester functional groups

Properties

CAS No.

374795-33-2

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 1-oxo-2-oxa-9-azaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-4-5-13(9-14)6-8-17-10(13)15/h4-9H2,1-3H3

InChI Key

HAVOFPWRYJMMRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCOC2=O

Origin of Product

United States

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